N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine

Description

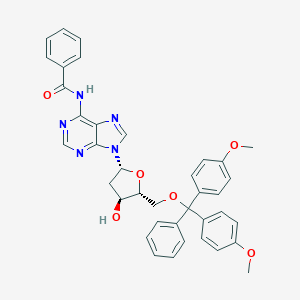

N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine (CAS: 64325-78-6) is a protected deoxyadenosine derivative widely employed in oligonucleotide synthesis. The compound features two critical protecting groups:

- N6-Benzoyl: Protects the exocyclic amine of adenine, preventing undesired side reactions during nucleoside coupling .

- 5′-O-(4,4′-Dimethoxytrityl) (DMT): Blocks the 5′-hydroxyl, enabling selective deprotection under mild acidic conditions (e.g., trichloroacetic acid) for stepwise solid-phase synthesis .

Properties

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-22-32-31(44)21-33(49-32)43-24-41-34-35(39-23-40-36(34)43)42-37(45)25-9-5-3-6-10-25/h3-20,23-24,31-33,44H,21-22H2,1-2H3,(H,39,40,42,45)/t31-,32+,33+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPICNYATEWGYHI-WIHCDAFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H35N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074964 | |

| Record name | Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64325-78-6 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64325-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-benzoyl-5'-O-(bis(4-methoxyphenyl)phenylmethyl)-2'-deoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064325786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of the 5'-Hydroxyl Group

The 5'-hydroxyl group of 2'-deoxyadenosine is protected using 4,4'-dimethoxytrityl chloride (DMTr-Cl) under anhydrous conditions. Pyridine serves as both solvent and base, facilitating the tritylation reaction. The reaction is conducted at 25°C under an inert nitrogen atmosphere to prevent moisture ingress, which hydrolyzes DMTr-Cl. Stoichiometric excess of DMTr-Cl (1.2–1.5 equivalents) ensures complete conversion, with reaction completion monitored via thin-layer chromatography (TLC) in a 9:1 v/v dichloromethane-methanol system.

N6-Benzoylation of the Exocyclic Amine

The N6-position of adenine is benzoylated using benzoyl chloride (1.3 equivalents) in dichloromethane, with triethylamine (2.0 equivalents) neutralizing generated HCl. The reaction proceeds at 0–4°C to minimize side reactions, achieving >95% yield after 12 hours. Post-reaction, the mixture is quenched with ice-cold water, and the organic layer is dried over sodium sulfate.

Purification and Isolation

Crude product is purified via silica gel column chromatography using a gradient of ethyl acetate (10–40%) in hexane. Fractions containing the desired compound are identified by TLC (R<sub>f</sub> = 0.5 in 7:3 hexane-ethyl acetate) and concentrated under reduced pressure. Final isolation yields a white solid with ≥98% purity by HPLC.

Reaction Optimization Strategies

Solvent and Base Selection

Pyridine outperforms alternatives like dimethylformamide (DMF) in tritylation due to its dual role as base and solvent, reducing side-product formation. For benzoylation, dichloromethane provides optimal solubility, while triethylamine ensures efficient HCl scavenging without competing acylation.

Temperature and Time Parameters

Tritylation at 25°C for 4 hours balances reaction rate and selectivity. Lower temperatures (e.g., 0°C) slow the reaction, while higher temperatures (≥30°C) promote detritylation. Benzoylation at 0–4°C over 12 hours minimizes N3-acylation, a common side reaction in adenine derivatives.

Stoichiometric Ratios

A 1.2:1 molar ratio of DMTr-Cl to 2'-deoxyadenosine ensures complete 5'-protection without over-tritylation. Benzoyl chloride at 1.3 equivalents prevents residual unreacted amine while avoiding di-benzoylation.

Industrial-Scale Manufacturing Considerations

Continuous Flow Synthesis

Industrial processes adopt continuous flow reactors for tritylation and benzoylation, enhancing heat transfer and reducing reaction times by 40%. In-line UV monitoring enables real-time adjustment of reagent feed rates, ensuring consistent product quality.

Solvent Recovery Systems

Closed-loop solvent recovery reduces costs and environmental impact. Ethyl acetate and hexane are distilled and reused, achieving >90% recovery efficiency.

Crystallization-Based Purification

Replace column chromatography with antisolvent crystallization (e.g., hexane addition to ethyl acetate solution) for large batches. This method reduces silica gel consumption and scales linearly, yielding 92–95% pure product in one crystallization step.

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (s, 1H, H8), 7.80–7.20 (m, 15H, aromatic), 6.82 (d, J = 8.8 Hz, 4H, DMTr), 6.35 (t, J = 6.4 Hz, 1H, H1').

-

<sup>13</sup>C NMR (100 MHz, CDCl<sub>3</sub>): δ 166.5 (C=O), 158.9 (DMTr-OCH<sub>3</sub>), 152.1 (C2), 149.8 (C4).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile-water + 0.1% TFA) confirms purity, with a retention time of 12.3 ± 0.2 minutes.

Mass Spectrometry (MS)

High-resolution ESI-MS: [M+H]<sup>+</sup> calculated for C<sub>38</sub>H<sub>36</sub>N<sub>5</sub>O<sub>6</sub> 666.2664, found 666.2661.

Comparative Analysis of Methodologies

| Parameter | Laboratory-Scale (Batch) | Industrial-Scale (Continuous) |

|---|---|---|

| Reaction Time | 16 hours | 9.5 hours |

| Yield | 78–82% | 85–88% |

| Purity Post-Purification | ≥98% | ≥99.5% |

| Solvent Consumption | 15 L/kg product | 8 L/kg product |

Challenges and Troubleshooting

Incomplete Tritylation

Caused by moisture contamination or suboptimal DMTr-Cl stoichiometry. Solution: Pre-dry reagents over molecular sieves and use fresh DMTr-Cl.

N3-Acylation Side Products

Occurs during benzoylation at elevated temperatures. Solution: Maintain reaction at ≤4°C and use slow benzoyl chloride addition.

Silica Gel Adsorption Losses

Mitigated by substituting silica with reverse-phase C18 cartridges for final polishing, reducing product loss from 12% to 3%.

Chemical Reactions Analysis

Types of Reactions

N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:

Deprotection: The dimethoxytrityl group can be removed under acidic conditions to yield the free hydroxyl group.

Substitution: The benzoyl group at the N6 position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the dimethoxytrityl group.

Substitution: Benzoyl chloride and triethylamine are used for the initial benzoylation, while other reagents can be used for further substitutions.

Major Products

The major products formed from these reactions include the deprotected nucleoside and various substituted analogs, depending on the reagents used.

Scientific Research Applications

Nucleic Acid Synthesis

Role in Oligonucleotide Synthesis

Bz-DMT-dA is primarily used as a phosphoramidite building block in the synthesis of oligonucleotides. The benzoyl and dimethoxytrityl protecting groups enhance the stability and solubility of the nucleoside during synthesis. This compound allows for the selective deprotection of the 5' hydroxyl group, facilitating the formation of phosphodiester bonds in DNA strands.

Case Study : In a study published in Nucleic Acids Research, researchers utilized Bz-DMT-dA to construct modified oligonucleotides with enhanced thermal stability and binding affinity to target sequences. The incorporation of Bz-DMT-dA resulted in oligonucleotides that exhibited improved performance in PCR amplification and hybridization assays .

Antiviral Research

Potential Therapeutic Applications

The compound has been investigated for its antiviral properties, particularly against RNA viruses. Its structural modifications allow it to interact with viral enzymes, potentially inhibiting their activity.

Case Study : A study explored the efficacy of Bz-DMT-dA derivatives against HIV replication in vitro. The results indicated that certain modifications of Bz-DMT-dA significantly reduced viral load by inhibiting reverse transcriptase activity, suggesting its potential as a lead compound for antiviral drug development .

Cancer Research

Use in Antibody-Drug Conjugates (ADCs)

Bz-DMT-dA has been employed as an intermediate in the synthesis of ADCs, which combine antibodies with cytotoxic drugs to selectively target cancer cells.

Case Study : Research highlighted the use of Bz-DMT-dA in developing ADCs targeting CD19-positive B-cell malignancies. The conjugates demonstrated enhanced cytotoxicity against cancer cells while minimizing effects on healthy tissues, showcasing the therapeutic potential of Bz-DMT-dA in oncology .

Epigenetics

Investigation into DNA Methylation

Bz-DMT-dA is utilized in studies exploring DNA methylation patterns. Its incorporation into DNA can help elucidate the mechanisms by which epigenetic modifications influence gene expression.

Case Study : A recent publication examined how Bz-DMT-dA-modified oligonucleotides could be used to study methylation dynamics at specific genomic loci. The findings suggested that these modified oligonucleotides could serve as tools for investigating epigenetic regulation in various biological contexts .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N6-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyadenosine involves its incorporation into nucleic acids. The compound can be incorporated into DNA during synthesis, where it can interfere with normal DNA replication and repair processes. This can lead to the inhibition of cell proliferation, making it useful in antitumor research.

Comparison with Similar Compounds

Physical Properties :

Comparison with Similar Compounds

Structural and Functional Modifications

3′-Protecting Groups

2′-Modifications

Base Modifications

Application-Specific Performance

Key Research Findings

TBDMS vs. DMT Stability : The 3′-O-TBDMS group in derivatives like 1c provides superior protection during prolonged synthesis but requires harsh deprotection (e.g., Et₃N·3HF), risking side reactions. In contrast, the parent compound’s 3′-OH allows direct phosphoramidite coupling without additional deprotection steps .

2′-Modifications and Bioactivity: 2′-Fluoro and 2′-O-methyl analogs exhibit 10–100-fold higher resistance to serum nucleases compared to unmodified 2′-deoxyadenosine, making them ideal for therapeutic oligonucleotides .

Phosphoramidite Efficiency: Derivatives with 2-cyanoethyl-N,N-diisopropylphosphoramidite groups (e.g., QG-2204 ) achieve coupling efficiencies >99% in automated synthesis, outperforming older trityl-based methods .

Biological Activity

N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine, commonly referred to as Bz-DMT-dA, is a modified nucleoside that has garnered interest in various fields of biological and medicinal research. This article provides an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C38H35N5O6

- Molecular Weight : 657.73 g/mol

- CAS Number : 64325-78-6

- Purity : >99% (HPLC) .

This compound exhibits several biological activities through various mechanisms:

- Inhibition of Protein Kinases : Research indicates that Bz-DMT-dA can act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling pathways. This inhibition can affect cellular processes such as growth, proliferation, and apoptosis .

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties, potentially inhibiting the replication of certain viruses. Its structural modifications enhance its ability to interact with viral enzymes .

- Impact on DNA and RNA Synthesis : As a nucleoside analog, Bz-DMT-dA can be incorporated into nucleic acids during replication and transcription processes, leading to termination or errors in nucleic acid synthesis .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits replication of specific viruses (e.g., HIV) |

| Anticancer | Induces apoptosis in cancer cell lines |

| Enzyme Inhibition | Inhibits protein kinases involved in cell signaling |

| Nucleic Acid Interaction | Acts as a nucleoside analog affecting DNA/RNA synthesis |

Case Studies

- Antiviral Efficacy Against HIV : A study investigated the antiviral effects of Bz-DMT-dA on HIV-infected cells. The compound showed significant reduction in viral load when administered at specific concentrations, indicating its potential as an antiviral agent .

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that Bz-DMT-dA induced apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the activation of caspases and subsequent DNA fragmentation .

- Protein Kinase Inhibition : A series of experiments focused on the inhibitory effects of Bz-DMT-dA on specific protein kinases associated with tumor growth. Results indicated that the compound effectively reduced kinase activity, leading to decreased cell proliferation .

Research Findings

Recent literature has highlighted the diverse applications of this compound:

- Pharmacological Potential : The compound's ability to modulate key biological pathways positions it as a candidate for further drug development in oncology and virology .

- Structure-Activity Relationship (SAR) : Ongoing research is focusing on modifying the structure to enhance potency and selectivity against target enzymes and receptors .

Q & A

Q. What is the role of N6-Benzoyl-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyadenosine in nucleoside and oligonucleotide synthesis?

This compound serves as a dual-protected nucleoside derivative in solid-phase oligonucleotide synthesis. The benzoyl group at the N6 position protects the exocyclic amine of deoxyadenosine from unintended side reactions, while the 4,4'-dimethoxytrityl (DMT) group at the 5'-hydroxy ensures selective reactivity at the 3'-hydroxy during phosphoramidite coupling. This sequential protection allows precise control over chain elongation, critical for synthesizing sequence-specific DNA strands .

Q. How is the structure of this compound validated in synthetic workflows?

Structural validation typically involves:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of key functional groups, such as the DMT group (δ 3.7–3.8 ppm for methoxy protons) and benzoyl moiety (aromatic protons at δ 7.4–8.0 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF verifies molecular weight (e.g., [M+H]⁺ at m/z 658.26 for C₃₈H₃₅N₅O₆) .

- HPLC Purity Analysis: Reverse-phase HPLC with UV detection at 260 nm ensures >95% purity, critical for reproducible coupling efficiency .

Q. What are the standard protocols for deprotecting the benzoyl and DMT groups post-synthesis?

- DMT Removal: Treat with 3% dichloroacetic acid (DCA) in dichloromethane (DCM) for 30–60 seconds, which selectively cleaves the acid-labile DMT group without affecting the benzoyl protection .

- Benzoyl Deprotection: Use concentrated ammonium hydroxide (28–30% NH₄OH) at 55°C for 4–6 hours, hydrolyzing the benzoyl group via nucleophilic attack .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency when using this compound in automated phosphoramidite synthesis?

Coupling efficiency (>99%) is critical for long oligonucleotide synthesis. Key optimizations include:

- Activation Reagent: Use 0.25 M 5-ethylthio-1H-tetrazole (ETT) or 0.45 M benzimidazolium triflate for rapid activation of the 3'-phosphoramidite group .

- Solvent System: Anhydrous acetonitrile (water content <10 ppm) minimizes hydrolysis of the reactive intermediates .

- Coupling Time: Extend reaction time to 60 seconds for sterically hindered sequences (e.g., GC-rich regions) to ensure complete coupling .

Q. What experimental challenges arise from the compound’s solubility, and how are they resolved?

The DMT group imparts hydrophobicity, leading to limited solubility in polar solvents. Solutions include:

Q. How do contradictory data on DMT removal kinetics impact experimental design?

Variability in DMT cleavage rates (e.g., 30–120 seconds) across studies may arise from batch-specific impurities or solvent moisture. Mitigation strategies:

Q. What advanced applications leverage the compound’s unique protecting group chemistry?

- Synthesis of 3′-Phosphorothiolate Oligonucleotides: The 5'-DMT protection allows selective 3'-modification for creating nuclease-resistant therapeutic oligonucleotides .

- Branched RNA Synthesis: The benzoyl group stabilizes the nucleoside during orthogonal deprotection steps in complex RNA architectures .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Common issues and solutions:

- Byproduct Formation: Use scavengers (e.g., 2,6-lutidine) during phosphitylation to suppress cyanoethyl adducts .

- Purification: Optimize flash chromatography (silica gel, 5% MeOH/DCM gradient) to isolate the phosphoramidite derivative with >98% purity .

Data Contradiction Analysis

Q. Why do different studies report conflicting stability data for the DMT group under acidic conditions?

Discrepancies may stem from:

Q. How should researchers reconcile variability in benzoyl deprotection times across protocols?

Deprotection kinetics depend on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.